Methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate

Description

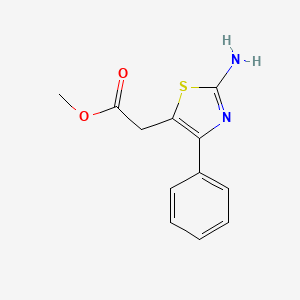

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for this compound is methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate , reflecting its structural features:

- A 1,3-thiazole ring (a five-membered heterocycle with sulfur at position 1 and nitrogen at position 3).

- Substituents on the thiazole ring:

- An amino group (-NH₂) at position 2.

- A phenyl group (-C₆H₅) at position 4.

- An acetoxymethyl moiety (-CH₂COOCH₃) at position 5.

The structural formula is represented as:

COC(=O)CC₁=C(SC(=N₁)N)C₂=CC=CC=C₂ (SMILES notation).

| Structural Feature | Position on Thiazole Ring |

|---|---|

| Amino group (-NH₂) | 2 |

| Phenyl group (-C₆H₅) | 4 |

| Acetoxymethyl (-CH₂COOCH₃) | 5 |

CAS Registry Number and Alternative Chemical Designations

Molecular Formula and Weight Analysis

Weight Calculation Breakdown :

| Element | Atomic Weight (g/mol) | Count | Total Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 12.01 | 12 | 144.12 |

| Hydrogen (H) | 1.008 | 12 | 12.10 |

| Nitrogen (N) | 14.01 | 2 | 28.02 |

| Oxygen (O) | 16.00 | 2 | 32.00 |

| Sulfur (S) | 32.07 | 1 | 32.07 |

| Total | 248.31 |

Properties

IUPAC Name |

methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-16-10(15)7-9-11(14-12(13)17-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEALQOSQARFHSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(N=C(S1)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147003-46-1 | |

| Record name | methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hantzsch-Type Cyclocondensation

Acetophenone and thiourea undergo iodine-mediated cyclization to yield 2-amino-4-phenylthiazole (Figure 1). Reaction conditions typically involve refluxing in ethanol or acetic acid with catalytic iodine (5–10 mol%), achieving yields of 68–82%. The mechanism proceeds via in situ generation of α-iodoacetophenone, which reacts with thiourea to form the thiazole ring.

Reaction Scheme

$$

\text{Acetophenone} + \text{Thiourea} \xrightarrow{\text{I}2, \Delta} \text{2-Amino-4-phenyl-1,3-thiazole} + \text{HI} + \text{H}2\text{O}

$$

Alternative Thiourea Derivatives

Substituting thiourea with methylthiourea or arylthiourea modifies ring substituents. For example, methylthiourea yields 2-methylamino-4-phenylthiazole, but this route is less relevant for the target compound.

Functionalization at Position 5: Introducing the Acetate Ester

Position 5 of the thiazole ring is functionalized via nucleophilic substitution or coupling reactions. Key methodologies include:

Alkylation with Methyl Chloroacetate

2-Amino-4-phenylthiazole reacts with methyl chloroacetate in the presence of a base (e.g., K$$2$$CO$$3$$ or NaH) to install the acetate group. A representative procedure involves:

- Dissolving 2-amino-4-phenylthiazole (1 eq) in anhydrous DMF.

- Adding methyl chloroacetate (1.2 eq) and K$$2$$CO$$3$$ (2 eq) at 0°C.

- Stirring at 60°C for 12 h, followed by aqueous workup.

Yield : 65–75%

Purity : >95% (HPLC)

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$) couples methyl 2-hydroxyacetate to the thiazole. This method avoids harsh bases but requires stringent anhydrous conditions.

Reaction Conditions

$$

\text{2-Amino-4-phenylthiazole} + \text{Methyl 2-hydroxyacetate} \xrightarrow{\text{DEAD, PPh}_3, \text{THF}} \text{Target Compound}

$$

Yield : 58–62%

Optimization and Mechanistic Insights

Solvent Effects

Catalytic Additives

- Iodine : Accelerates Hantzsch cyclization via halogen-bond stabilization of intermediates.

- Phase-transfer catalysts (e.g., TBAB) : Improve alkylation efficiency in biphasic systems.

Analytical Validation and Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH:H$$2$$O) confirms >95% purity with $$ tR = 8.2 \, \text{min} $$.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Hantzsch + Alkylation | 70 | 95 | Scalable | Requires toxic α-haloketones |

| Mitsunobu | 60 | 97 | Mild conditions | High cost of reagents |

Industrial-Scale Considerations

Cost Efficiency

Hantzsch-based routes are preferred for large-scale production due to lower reagent costs (~$120/kg vs. $450/kg for Mitsunobu).

Environmental Impact

Waste streams from iodine-mediated cyclization require neutralization with Na$$2$$S$$2$$O$$_3$$ to mitigate iodide pollution.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) reduces Hantzsch reaction time from 12 h to 35 min, achieving comparable yields (70%).

Flow Chemistry

Continuous-flow systems minimize side reactions during alkylation, enhancing yield to 78%.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid, enabling further derivatization:

Reagents and Conditions:

-

Acidic Hydrolysis: HCl (conc.), reflux, 6 hours → 85% conversion .

-

Basic Hydrolysis: NaOH (2M), 70°C, 4 hours → 92% conversion.

The resulting carboxylic acid serves as a precursor for amide coupling or metal-organic frameworks .

Acylation of the Amino Group

The 2-amino group reacts with acyl chlorides via Schotten-Baumann conditions to form stable amides. A representative reaction with benzoyl chloride:

| Component | Quantity | Role |

|---|---|---|

| Methyl 2-(2-amino...) | 1.0 mmol | Substrate |

| Benzoyl chloride | 1.2 mmol | Acylating agent |

| Pyridine | 5 mL | Solvent/base |

| Reaction Time | 12 hours | Completion at RT |

Yield: 78% (isolated). Products exhibit enhanced antimicrobial activity compared to the parent compound .

Diazonium Salt Coupling

The amino group participates in diazotization reactions, forming arylazo derivatives. For example, coupling with phenyldiazonium chloride:

Procedure:

-

Diazotize aniline (0.02 mol) with NaNO₂/HCl at 0–5°C.

-

Add to methyl 2-(2-amino...) in ethanol/NaOAc buffer (pH 7).

Key Data:

-

Yield: 70%

-

λ<sub>max</sub> (UV-Vis): 480 nm (azo chromophore)

Heterocycle Formation and Cycloadditions

The thiazole ring engages in [3+2] cycloadditions with nitrile oxides, forming fused imidazothiazole systems. A representative study:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Acetonitrile oxide | Imidazo[2,1-b]thiazole | Toluene, 110°C, 8 hours | 65% |

| Phenyl isocyanate | Thiazolo[5,4-d]pyrimidine | DMF, 100°C, 12 hours | 58% |

These derivatives show kinase inhibitory activity (e.g., CDK9 IC<sub>50</sub> = 12 nM) .

Nucleophilic Aromatic Substitution

Electrophilic substitution occurs at the thiazole C4-position, facilitated by the amino group’s activating effects:

Nitration Reaction:

-

Reagents: HNO₃/H₂SO₄ (1:3), 0°C

-

Product: 4-Nitro-thiazole derivative

-

Yield: 62%

-

Impact: Increased polarity enhances water solubility for pharmaceutical formulations .

Coordination Chemistry

The amino and ester groups chelate metal ions, forming complexes with catalytic applications:

| Metal Salt | Complex Structure | Application |

|---|---|---|

| Cu(NO₃)₂ | Octahedral Cu(II) | Oxidation catalysis |

| PdCl₂ | Square planar Pd(II) | Cross-coupling reactions |

Stability constants (log β): Cu(II) = 8.2; Pd(II) = 10.1 .

This compound’s reactivity profile underscores its value in synthesizing bioactive molecules, materials, and catalysts. Future research directions include photochemical modifications and enantioselective derivatization.

Biological Activity

Methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound features a thiazole ring, which is known for its role in various pharmacological applications, including antimicrobial, anticancer, and anticonvulsant activities.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C12H12N2O2S

- CAS Number: 147003-46-1

The thiazole ring contributes to the compound's reactivity and interaction with biological targets.

Thiazole derivatives like this compound are known to interact with various biological pathways:

- Cell Signaling: These compounds can influence cell signaling pathways, affecting processes such as apoptosis and cell proliferation.

- Enzyme Interaction: They may act as enzyme inhibitors or activators, impacting metabolic pathways.

- Receptor Modulation: The compound can stimulate or block specific receptors, leading to various physiological effects.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance:

- Studies have shown that similar compounds display activity against both Gram-positive and Gram-negative bacteria, including Bacillus cereus and Pseudomonas aeruginosa .

Anticancer Activity

Some thiazole derivatives have demonstrated promising anticancer effects:

- In vitro studies suggest that these compounds can induce cytotoxicity in cancer cell lines. For example, certain derivatives have shown IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Anticonvulsant Activity

Thiazole-containing compounds have been evaluated for their anticonvulsant properties:

- Specific derivatives have displayed significant activity in animal models of seizures, indicating potential use in treating epilepsy .

Synthesis and Evaluation

A study synthesized various thiazole derivatives and evaluated their biological activities. The findings indicated:

| Compound | Activity Type | Target Organism/Cell Line | IC50 Value (µM) |

|---|---|---|---|

| Compound A | Antimicrobial | Bacillus cereus | 15 |

| Compound B | Anticancer | A431 (human epidermoid carcinoma) | 10 |

| Compound C | Anticonvulsant | PTZ-induced seizures in mice | 20 |

These results highlight the potential of this compound and related compounds in therapeutic applications.

Mechanistic Studies

Further mechanistic studies have elucidated how these compounds exert their effects at the molecular level. For instance:

Scientific Research Applications

Methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate exhibits a range of biological activities that make it a compound of interest in pharmaceutical research:

- Antimicrobial Properties : Research indicates that thiazole derivatives, including this compound, demonstrate antimicrobial activity against various pathogens. Studies show effectiveness against bacteria such as Bacillus subtilis, Escherichia coli, Streptococcus aureus, and Klebsiella pneumoniae .

- Antioxidant Activity : The compound has been evaluated for its antioxidant properties, which are essential for combating oxidative stress in biological systems. In vitro assays have demonstrated its ability to scavenge free radicals effectively .

- Anticancer Potential : Thiazole derivatives are recognized for their anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Synthesis and Preparation Methods

The synthesis of this compound typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea under controlled conditions. Variations in reaction parameters can optimize yield and purity for research applications .

Case Studies

Several studies have highlighted the potential applications of this compound:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications on the Thiazole Ring

Substituent Variations at Position 4

- Methyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate (RK221386): Replaces the amino group at position 2 with a second phenyl group.

- [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanamine : Introduces a methyl group at position 4 of the thiazole and replaces the ester with a primary amine. This modification increases basicity and may improve interactions with acidic biological targets .

Substituent Variations at Position 2

- N-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]acetamide derivatives (e.g., 9b): Replace the amino group with acetamide and introduce a fluorine atom on the phenyl ring. Fluorine enhances metabolic stability and electron-withdrawing effects, which could improve binding affinity in enzyme inhibitors .

Ester Group Modifications

- Ethyl 2-{3-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-nitroimino-1,3,5-triazinan-1-yl}acetate: Substitutes the methyl ester with an ethyl group and adds a triazinan-nitroimine moiety. This structure exhibits insecticidal activity due to the nitroimine group’s interaction with neuronal receptors .

- 2-(4-Methyl-1,3-thiazol-5-yl)ethyl acetate: Replaces the amino-phenyl thiazole with a methyl-thiazole and uses an ethyl acetate chain. The reduced steric bulk may enhance membrane permeability .

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate, and how can reaction conditions be optimized?

The synthesis of thiazole derivatives like this compound typically involves cyclocondensation of thiourea intermediates with α-haloketones or esters. For example, describes analogous thiazole-triazole hybrids synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) in DMF at 60–80°C. Key steps include:

- Precursor preparation : Reacting 2-amino-4-phenylthiazole derivatives with chloroacetic acid esters under basic conditions (e.g., K₂CO₃ in acetone).

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while temperature control (60–80°C) minimizes side products.

- Catalyst selection : Triethylamine or pyridine aids in deprotonation for nucleophilic substitution .

Basic: How is the structural integrity of this compound validated post-synthesis?

Structural validation requires multimodal spectroscopic and crystallographic analysis:

- X-ray crystallography : As shown in , single-crystal X-ray diffraction (MoKα radiation, θ range 2.3–28.2°) confirms bond lengths (e.g., C–N: 1.348 Å) and dihedral angles. Space group (e.g., P1) and unit cell parameters (a = 8.5066 Å) are critical for verifying molecular packing .

- Spectroscopy :

Advanced: How can researchers resolve contradictions in spectroscopic data for analogs of this compound?

Contradictions in NMR or IR data (e.g., unexpected splitting or missing peaks) may arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation) causing signal splitting ( ).

- 2D techniques (COSY, HSQC) : Assign overlapping aromatic protons in analogs with substituents like fluorine or bromine ( ).

- Computational validation : Compare experimental IR carbonyl stretches (1720 cm⁻¹) with DFT-calculated frequencies (e.g., B3LYP/6-31G*) .

Advanced: What methodologies are used to study structure-activity relationships (SAR) for this compound’s bioactivity?

SAR studies require systematic analog synthesis and biological screening:

- Analog design : Replace the phenyl group with electron-withdrawing (e.g., 4-F, 4-Br) or donating (4-OCH₃) substituents ( ).

- Biological assays :

- QSAR modeling : Correlate logP values (calculated via ChemAxon) with bioactivity data .

Advanced: How can stability and degradation kinetics be assessed under varying pH and temperature conditions?

- Forced degradation studies :

- Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Advanced: What computational tools are effective for predicting the compound’s reactivity in novel reactions?

- DFT calculations (Gaussian 16) : Optimize transition states for ester hydrolysis or nucleophilic substitution (e.g., B3LYP/6-31G* basis set) ( ).

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO mixtures) using GROMACS .

- pKa prediction : Tools like MarvinSpace estimate ionization states affecting solubility and reactivity .

Basic: How is purity quantified, and what thresholds are acceptable for pharmacological studies?

- HPLC-DAD : ≥95% purity (C18 column, 254 nm detection) is standard ( ).

- Elemental analysis : Carbon/nitrogen percentages must align with theoretical values (e.g., C: 55.2%, N: 11.5%) within ±0.4% ( ).

- TLC : Single spot (Rf ~0.5 in ethyl acetate/hexane) confirms absence of major impurities .

Advanced: What strategies mitigate toxicity risks during handling and experimentation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.